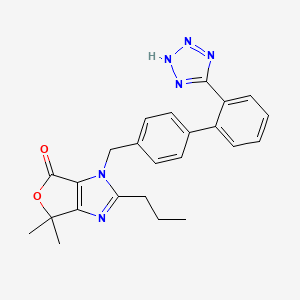

Olmesartan lactone

Descripción general

Descripción

La impureza de la lactona de olmesartán es una impureza de éster cíclico de olmesartán, un antagonista del receptor de angiotensina II que se utiliza principalmente para el tratamiento de la hipertensión . Esta impureza se forma durante la síntesis de olmesartán y se suele controlar para garantizar la pureza y la eficacia del producto farmacéutico final .

Métodos De Preparación

La preparación de la impureza de la lactona de olmesartán implica varias rutas sintéticas y condiciones de reacción. Un método común incluye el uso de reactivos y catalizadores específicos para inducir la formación del anillo de lactona. Los métodos de producción industrial suelen implicar procesos de síntesis de varios pasos, incluido el uso de cromatografía líquida de alta eficacia (HPLC) para aislar y purificar la impureza .

Análisis De Reacciones Químicas

La impureza de la lactona de olmesartán se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas específicas y la presencia de catalizadores. Los principales productos formados a partir de estas reacciones incluyen varios derivados de la impureza de la lactona, que pueden analizarse más a fondo mediante técnicas como la resonancia magnética nuclear (RMN) y la espectrometría de masas (EM) .

Aplicaciones Científicas De Investigación

La impureza de la lactona de olmesartán tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como patrón de referencia en química analítica para garantizar la pureza y la calidad del olmesartán.

Biología: Se estudia por sus posibles efectos biológicos e interacciones con otros compuestos.

Medicina: Se controla en formulaciones farmacéuticas para garantizar la seguridad y la eficacia de los medicamentos basados en olmesartán.

Industria: Se utiliza en el desarrollo y validación de métodos analíticos para el control de calidad en la fabricación farmacéutica

Mecanismo De Acción

El mecanismo de acción de la impureza de la lactona de olmesartán está estrechamente relacionado con el del olmesartán. Como antagonista del receptor de angiotensina II, bloquea la unión de la angiotensina II a los receptores AT1 en los músculos lisos vasculares. Esta acción reduce la vasoconstricción y disminuye la resistencia periférica, lo que lleva a una presión arterial más baja . Los objetivos moleculares y las vías implicadas incluyen el sistema renina-angiotensina-aldosterona (RAAS), que desempeña un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos .

Comparación Con Compuestos Similares

La impureza de la lactona de olmesartán se puede comparar con otros compuestos similares, como:

Impureza B de olmesartán medoxomilo: Otra impureza formada durante la síntesis de olmesartán, con propiedades químicas y aplicaciones similares.

Gamma-lactona de olmesartán: Un compuesto relacionado con una estructura de lactona similar, utilizado en aplicaciones analíticas e investigativas similares.

La singularidad de la impureza de la lactona de olmesartán reside en su formación específica durante la síntesis de olmesartán y su papel en garantizar la pureza y la eficacia del producto farmacéutico final .

Actividad Biológica

Olmesartan lactone, a metabolite of olmesartan medoxomil, is primarily recognized for its role as an angiotensin II receptor antagonist, which is crucial in the management of hypertension. The compound exhibits various biological activities that influence cardiovascular health and gastrointestinal function. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Olmesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptors, which leads to vasodilation and a subsequent reduction in blood pressure. The binding affinity of olmesartan for AT1 receptors is significantly higher than for AT2 receptors, making it an effective antihypertensive agent. The mechanism can be summarized as follows:

- Receptor Binding : Olmesartan binds to AT1 receptors, inhibiting angiotensin II-induced vasoconstriction.

- Physiological Effects : This inhibition results in decreased aldosterone secretion and reduced vascular resistance, promoting lower blood pressure levels.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

| Parameter | Details |

|---|---|

| Bioavailability | Approximately 26% (food does not affect absorption) |

| Volume of Distribution | ~17 L (high affinity for plasma proteins) |

| Metabolism | Undergoes ester hydrolysis to become active |

| Clearance | Total plasma clearance ~1.3 L/h; renal clearance ~0.6 L/h |

| Half-life | 10 to 15 hours |

Olmesartan is predominantly eliminated unchanged in urine (35-50%) and through feces.

Antihypertensive Effects

Olmesartan has been extensively studied for its antihypertensive effects. A pooled analysis involving 156,682 hypertensive patients demonstrated that:

- Responder Rate : Approximately 90% of patients responded positively to treatment.

- Blood Pressure Targets : Achieved in 52.8% of patients without risk factors and in 35.7% overall .

Olmesartan-Induced Enteropathy

A rare but significant side effect associated with olmesartan is drug-induced enteropathy, characterized by severe diarrhea and weight loss. Case studies have shown:

- Symptoms typically manifest after prolonged use (average onset ~3.1 years).

- Cessation of olmesartan leads to symptom resolution in most cases .

In one documented case, a patient experienced profound diarrhea and weight loss attributed to olmesartan use. After discontinuation, symptoms improved significantly within three weeks .

Research Findings on this compound

Recent studies have highlighted the role of paraoxonase 1 (PON1) as a major bioactivating hydrolase for olmesartan:

Propiedades

IUPAC Name |

6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQNVWFXORBZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233966 | |

| Record name | Olmesartan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849206-43-5 | |

| Record name | Olmesartan lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmesartan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMESARTAN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.